Pirandamine hydrochloride
CAS No.: 60218-36-2
Cat. No.: VC14599801
Molecular Formula: C17H24ClNO
Molecular Weight: 293.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60218-36-2 |
|---|---|
| Molecular Formula | C17H24ClNO |
| Molecular Weight | 293.8 g/mol |
| IUPAC Name | N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |
| Standard InChI Key | OZWMTVPSSFWHIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |
Introduction
Chemical and Structural Properties
Pirandamine hydrochloride is a synthetic organic compound with the molecular formula C₁₇H₂₄ClNO and a molar mass of 293.8 g/mol . Its IUPAC name, N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine hydrochloride, reflects its tricyclic indenopyran backbone substituted with a dimethylaminoethyl group. The hydrochloride salt enhances solubility, a critical factor for preclinical testing.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 60218-35-1 | |
| Molecular Formula | C₁₇H₂₄ClNO | |
| Molecular Weight | 293.8 g/mol | |
| SMILES | CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl | |
| InChI Key | OZWMTVPSSFWHIM-UHFFFAOYSA-N |
The planar indenopyran system facilitates π-π interactions with serotonin transporters (SERT), while the dimethylaminoethyl side chain contributes to SSRI selectivity .
Synthesis and Manufacturing
The synthesis of pirandamine hydrochloride begins with 1-indanone and proceeds through seven steps :
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Reformatsky Reaction: Ethyl bromoacetate and zinc react with 1-indanone to form ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.
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Dehydration: Acid-catalyzed dehydration yields indene-3-ethanol.
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Condensation: Ethyl acetoacetate undergoes acid-catalyzed condensation to form a β-keto ester intermediate.
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Saponification: Hydrolysis of the ester produces a carboxylic acid.
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Mixed Anhydride Formation: Reaction with ethyl chloroformate generates a reactive intermediate.
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Amidation and Reduction: Dimethylamine introduces the tertiary amine, followed by LiAlH₄ reduction to yield pirandamine, which is subsequently converted to the hydrochloride salt .
This pathway highlights the complexity of early tricyclic antidepressant synthesis, requiring precise control over stereochemistry and functional group transformations.
| Parameter | Pirandamine HCl | Tandamine | Imipramine |
|---|---|---|---|
| SERT Inhibition (IC₅₀) | 12 nM | >1,000 nM | 35 nM |
| NET Inhibition (IC₅₀) | >1,000 nM | 8 nM | 20 nM |
| Anticholinergic Activity | None | High | Moderate |
| Sedation | Absent | Present | Present |
| Data synthesized from |
Structural Analogs and Structure-Activity Relationships (SAR)
Pirandamine’s indenopyran scaffold inspired derivatives with varied selectivity:
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Tandamine: Replacing the oxygen atom in the pyran ring with sulfur converts SSRI activity to norepinephrine reuptake inhibition (NRI), demonstrating the critical role of heteroatom electronics.
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Side Chain Modifications: Shortening the ethyl linker to methyl abolishes SERT affinity, while bulkier substituents (e.g., isopropyl) reduce brain penetration .
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